molecular formula C10H9ClF2O B7973378 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973378
M. Wt: 218.63 g/mol
InChI Key: YDMHFMKTKVMZNB-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone (CAS: 1352209-69-8) is a halogenated acetophenone derivative with the molecular formula C₁₀H₉ClF₂O and a molecular weight of 218.628 g/mol . The compound features a 3,5-dimethylphenyl ring attached to a difluorochlorinated ethanone backbone.

Properties

IUPAC Name

2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMHFMKTKVMZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenyl magnesium bromide with 2,2-difluoro-1-chloroethanone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like aluminum chloride or iron(III) chloride.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the chloro group.

    Electrophilic Aromatic Substitution: Substituted aromatic ketones with electrophiles attached to the aromatic ring.

    Reduction: The corresponding alcohol, 2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanol.

Scientific Research Applications

2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and difluoro groups can enhance its binding affinity and specificity towards certain targets, leading to more potent biological effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physical properties of halogenated ethanones are highly influenced by substituent position, electronic nature (electron-withdrawing/donating), and lipophilicity. Below is a comparative analysis with key analogs:

Table 1: Structural Analogs and Key Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone 1352209-69-8 C₁₀H₉ClF₂O 218.628 3,5-dimethylphenyl, Cl, 2,2-difluoro
2-Chloro-2,2-difluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 1965193-10-5 C₉H₃ClF₆O 276.563 4-fluoro-3-(CF₃)phenyl, Cl, 2,2-difluoro
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 130336-16-2 C₈H₃Cl₂F₃O 243.01 3,5-dichlorophenyl, 2,2,2-trifluoro
2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone - C₁₀H₉ClF₂O 218.628 2,5-dimethylphenyl, Cl, 2,2-difluoro

Key Observations :

  • Electron Effects : Trifluoromethyl groups (e.g., in CAS 1965193-10-5) are strongly electron-withdrawing, increasing electrophilicity at the carbonyl carbon, whereas methyl groups (e.g., 3,5-dimethylphenyl) are electron-donating, reducing reactivity .
  • Lipophilicity : Fluorine and chlorine substituents increase lipophilicity, improving membrane permeability. The trifluoromethyl analog (CAS 1965193-10-5) has higher lipophilicity (logP ~2.8) compared to the target compound (logP ~2.2) .
Physical Properties and Crystallography

Crystal packing studies of 4′-substituted terpyridines (e.g., 3,5-dimethylphenyl derivatives) reveal that bulky substituents promote layer-like packing via π-stacking and hydrogen bonding, which could extrapolate to the target compound’s solid-state behavior . In contrast, trifluoromethyl-substituted analogs (e.g., CAS 1965193-10-5) may exhibit altered solubility due to increased polarity .

Table 2: Substituent Impact on Key Properties
Property 3,5-Dimethylphenyl (Target) 3,5-Dichlorophenyl (CAS 130336-16-2) 4-Fluoro-3-(CF₃)phenyl (CAS 1965193-10-5)
Reactivity Moderate (electron-donating CH₃) High (electron-withdrawing Cl) Very high (strongly electron-withdrawing CF₃)
Lipophilicity Moderate (logP ~2.2) High (logP ~3.1) Highest (logP ~2.8)
Crystal Packing Layer-like (predicted) Herringbone (observed in analogs) Disordered (solvent-dependent)

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